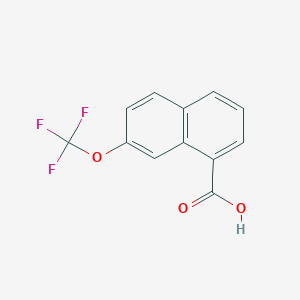
2-(Trifluoromethoxy)naphthalene-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)naphthalene-8-carboxylic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the second position and a carboxylic acid group at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the naphthalene ring. One common method is the trifluoromethoxylation of a naphthalene derivative followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethoxylation processes using advanced reagents and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)naphthalene-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)naphthalene-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems and as a probe in biochemical assays.
Medicine: The compound’s unique properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid include other naphthalene derivatives with different substituents, such as:
- 2-Methoxynaphthalene-8-carboxylic acid
- 2-Fluoronaphthalene-8-carboxylic acid
- 2-(Trifluoromethyl)naphthalene-8-carboxylic acid
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H7F3O3 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
7-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-4-7-2-1-3-9(11(16)17)10(7)6-8/h1-6H,(H,16,17) |
InChI-Schlüssel |
FZHIRMXENVZIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
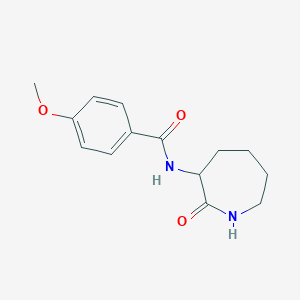
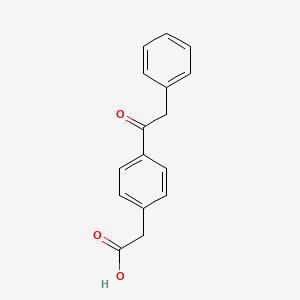
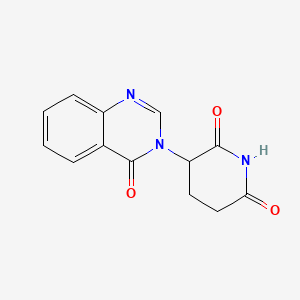




![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
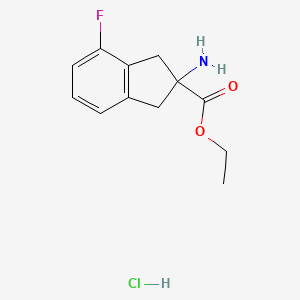

![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
